![molecular formula C7H10N2O2 B1278577 Tetrahydroimidazo[1,5-a]pyridin-1,3(2H,5H)-dion CAS No. 4705-52-6](/img/structure/B1278577.png)

Tetrahydroimidazo[1,5-a]pyridin-1,3(2H,5H)-dion

Übersicht

Beschreibung

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione derivatives are a class of compounds that have garnered interest due to their potential biological activities and their use as building blocks in organic synthesis. These compounds are characterized by a fused heterocyclic structure that incorporates both imidazole and pyridine rings, which can be further functionalized to enhance their chemical and biological properties.

Synthesis Analysis

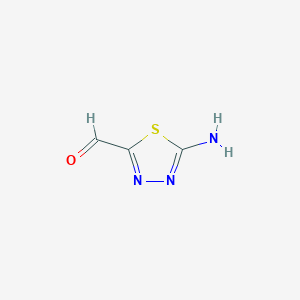

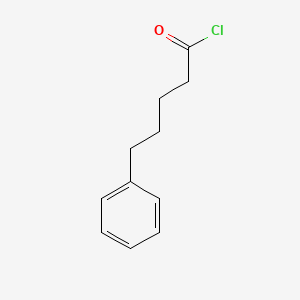

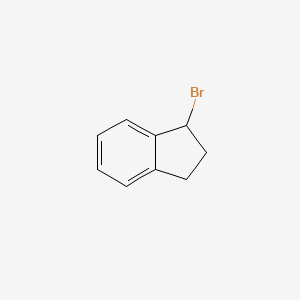

The synthesis of tetrahydroimidazo[1,5-a]pyridine derivatives has been explored through various methods. One approach involves a five-component domino reaction using cyanoacetohydrazide, 9-fluorenone, aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethene, and ethylenediamine in ethanol at reflux, which allows for the construction of the heterocyclic core with a wide diversity of functional groups . Another method employs N-heterocyclic carbene (NHC)-catalyzed cascade annulations to form C–C and C–N bonds, leading to the synthesis of tetrahydroimidazo[1,2-a]pyridines under mild conditions with moderate to high yields . Additionally, intramolecular cyclization of an iminium ion derived from the condensation of an amine and a substituted gamma-(1-imidazolyl)butyraldehyde has been used to synthesize conformationally constrained tetrahydroimidazo[1,5-a]pyridine derivatives .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity and interaction with other molecules. Single crystal X-ray diffraction analysis has been used to ascertain the structure of certain derivatives, revealing a network of inter- and intramolecular interactions that contribute to the stability and packing of the molecules in the crystalline state .

Chemical Reactions Analysis

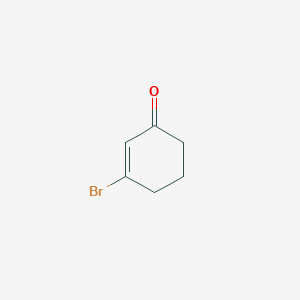

Tetrahydroimidazo[1,5-a]pyridine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in synthesis. For instance, the reaction of cyclic ketene aminals with alkyl or aryl isothiocyanate through tandem addition-cyclization reactions has been reported to yield imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and other related structures . The reactivity of these compounds can be further exploited to create a diverse array of derivatives with different substituents and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroimidazo[1,5-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of electronegative pharmacophores, such as nitro groups, can impart insecticidal activity, as demonstrated by some derivatives showing good activity against brown planthopper and cowpea aphids . The enantioselective synthesis of these compounds has also been achieved, which is significant for the development of bioactive molecules with specific stereochemical requirements .

Wissenschaftliche Forschungsanwendungen

Pharmazeutika und Agrochemikalien

Imidazo[1,5-a]pyridin, eine strukturelle Komponente von Tetrahydroimidazo[1,5-a]pyridin-1,3(2H,5H)-dion, findet sich in einer großen Anzahl von Pharmazeutika und Agrochemikalien . Es ist seit Jahrzehnten Gegenstand intensiver Forschung .

Synthetische Methoden

Die Synthese von Imidazo[1,5-a]pyridin wurde unter Einbeziehung verschiedener Transformationen entwickelt, darunter Cyclokondensation, Cycloaddition, oxidative Cyclisierung und Transannulationsreaktionen . Diese Methoden ermöglichen den bequemen Zugang zu Imidazo[1,5-a]pyridin aus leicht zugänglichen Ausgangsmaterialien .

Eintopfsynthese

Eine neuartige Mg3N2-gestützte Eintopf-Annulationsstrategie wurde für die Synthese von Imidazo[1,5-a]pyridinen entwickelt . Diese Methode beinhaltet eine Cyclokondensationsreaktion von 2-Pyridylketonen mit Alkylglyoxylaten oder Aldehyden .

Optoelektronische Bauelemente

Imidazo[1,5-a]pyridin-Derivate wurden bei der Entwicklung optoelektronischer Bauelemente eingesetzt . Ihre lumineszierenden Eigenschaften machen sie für den Einsatz in diesen Anwendungen geeignet .

Sensoren

Diese Verbindungen haben auch Anwendung bei der Entwicklung von Sensoren gefunden . Ihre einzigartigen Eigenschaften können genutzt werden, um bestimmte Substanzen zu detektieren oder bestimmte Parameter zu messen .

Antikrebsmedikamente

Imidazo[1,5-a]pyridin-Derivate haben sich im Bereich der Onkologie als vielversprechend erwiesen . Sie wurden bei der Entwicklung von Antikrebsmedikamenten eingesetzt .

Konfokale Mikroskopie und Bildgebung

Die lumineszierenden Eigenschaften von Imidazo[1,5-a]pyridin-Derivaten machen sie als Emitter für die konfokale Mikroskopie und Bildgebung nützlich . Dies ermöglicht eine detaillierte Visualisierung biologischer Strukturen .

Materialwissenschaft

Imidazo[1,5-a]pyridin und seine Derivate spielen eine entscheidende Rolle in vielen Bereichen der Forschung, einschließlich der Materialwissenschaft . Sie wurden beim Design verschiedener Metallkomplexe und anderer Materialien eingesetzt .

Wirkmechanismus

Target of Action

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is reported to be a potent inhibitor of Heparanase 1 (HPSE1) . HPSE1 is an enzyme that plays a crucial role in cancer progression and proteinuric kidney diseases .

Mode of Action

It is known to inhibit the activity of hpse1 . The inhibition of HPSE1 can lead to the suppression of tumor growth, metastasis, and angiogenesis, thereby making it a potential therapeutic target against cancer .

Biochemical Pathways

The biochemical pathways affected by Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione are primarily related to its inhibitory effect on HPSE1 . By inhibiting HPSE1, it can potentially disrupt the degradation of heparan sulfate proteoglycans (HSPGs), which play a key role in cell growth, differentiation, adhesion, and migration .

Result of Action

The inhibition of HPSE1 by Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione can result in the suppression of tumor growth, metastasis, and angiogenesis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer and proteinuric kidney diseases .

Eigenschaften

IUPAC Name |

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-5-3-1-2-4-9(5)7(11)8-6/h5H,1-4H2,(H,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCSJOKGNDNJKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442981 | |

| Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4705-52-6 | |

| Record name | tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

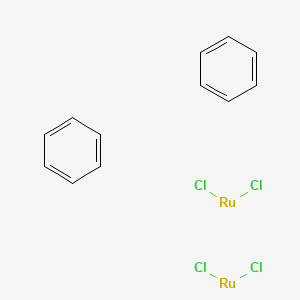

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1278511.png)